5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Medicinal Chemistry Cross‑Coupling Late‑Stage Functionalization

Accelerate your medicinal chemistry program with this dual-purpose building block. The 5‑bromopyrimidine core enables rapid 5‑aryl diversification via Suzuki–Miyaura coupling, while the pre‑installed (pyrrolidin‑3‑yl)oxy motif serves as a metabolic shield or a hydrogen‑bond‑capable pharmacophore. The hydrochloride salt guarantees superior solubility and hassle‑free weighing. Eliminate linear synthesis and skip post‑coupling 2‑position functionalization. Request a quote now to bypass CRO backlogs.

Molecular Formula C8H11BrClN3O
Molecular Weight 280.55 g/mol
Cat. No. B11847290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Molecular FormulaC8H11BrClN3O
Molecular Weight280.55 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=NC=C(C=N2)Br.Cl
InChIInChI=1S/C8H10BrN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H
InChIKeyKOJZWDOUBBEGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride – A Synthetic Intermediate with Distinctive Pyrrolidine-Ether Motif


5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS: 1956365-66-4, HCl salt; free base CAS: 914347-82-3) is a halogenated heterocyclic building block composed of a pyrimidine core with a bromine at the 5‑position and a pyrrolidin-3‑yloxy group at the 2‑position. The presence of the basic pyrrolidine nitrogen, masked in the hydrochloride salt for enhanced handling and solubility, distinguishes it from simpler 2‑alkoxy or 2‑amino analogs [1]. This specific substitution pattern situates the compound at the intersection of two key medicinal chemistry strategies: the incorporation of a 5‑bromopyrimidine handle for subsequent cross‑coupling diversification, and the installation of a conformationally constrained, hydrogen‑bond‑capable pyrrolidine ether .

Why Generic 5‑Bromopyrimidine Analogs Cannot Simply Replace 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride


Within the 5‑bromopyrimidine class, simple 2‑substituents (e.g., chloro, methoxy, amino) confer markedly different chemical reactivities, physicochemical properties, and pharmacological vectors. A generic 2‑chloro analog (e.g., 5‑bromo‑2‑chloropyrimidine) serves primarily as an electrophilic partner for nucleophilic aromatic substitution, whereas the 2‑(pyrrolidin‑3‑yloxy) group introduces a pre‑installed, non‑aromatic heterocyclic amine that can act as a hydrogen‑bond donor/acceptor, modulate lipophilicity, and provide a handle for further derivatization or salt formation . Substituting a simpler 2‑methoxy or 2‑amino derivative would eliminate the steric and electronic contributions of the pyrrolidine ring, potentially abolishing key interactions with biological targets and altering the metabolic stability profile of downstream molecules [1]. Therefore, direct replacement without re‑optimization of synthetic routes or biological activity is not scientifically sound.

Quantitative Differentiation of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride from Closest Structural Analogs


Enhanced Synthetic Utility vs. 5‑Bromo‑2‑chloropyrimidine: Direct Installation of a Pyrrolidine Ether

Unlike 5‑bromo‑2‑chloropyrimidine, which requires a two‑step sequence of nucleophilic substitution followed by N‑deprotection to install a pyrrolidine ether, the target compound provides the pyrrolidin‑3‑yloxy group already in place, streamlining the synthesis of molecules bearing this motif. This reduces step‑count and improves overall yield when the pyrrolidine ether is a desired pharmacophore .

Medicinal Chemistry Cross‑Coupling Late‑Stage Functionalization

Increased Molecular Weight and Polarity vs. 5‑Bromo‑2‑methoxypyrimidine

The replacement of the 2‑methoxy group with the 2‑(pyrrolidin‑3‑yloxy) group results in a substantial increase in molecular weight (MW: 280.55 g/mol for HCl salt vs. 189.01 g/mol) and calculated polar surface area. This translates into a markedly different physicochemical profile, with the target compound offering enhanced aqueous solubility (due to the basic amine forming a hydrochloride salt) and a higher fraction of sp3‑hybridized carbons (Fsp3 = 0.50 vs. 0.20), a metric correlated with improved clinical developability [1].

Physicochemical Profiling ADME Optimization Fragment‑Based Drug Design

Distinct Pharmacological Vector: Pyrrolidine Ether vs. Pyrrolidine Direct Linkage

The target compound bears an ether oxygen between the pyrimidine and pyrrolidine rings, whereas the related 5‑bromo‑2‑(pyrrolidin‑1‑yl)pyrimidine contains a direct C–N bond. This seemingly minor difference dramatically alters the conformational flexibility and hydrogen‑bonding capacity of the molecule. In related pyrrolidinyl‑pyrimidine systems, the ether linkage has been shown to impart improved metabolic stability and distinct receptor binding profiles compared to the corresponding amine analogs [1]. For instance, in a nicotinic acetylcholine receptor binding assay, a 5‑(1‑methyl‑pyrrolidin‑3‑yloxy)‑pyrimidine derivative displayed a Ki of 12 nM, whereas the corresponding 5‑(pyrrolidin‑1‑yl)‑pyrimidine analog showed a >10‑fold reduction in affinity [2].

Structure‑Activity Relationship GPCR Ligands Kinase Inhibitors

Purity Benchmarking: 95% Min. Purity with Full Analytical Documentation

Reputable commercial sources provide the hydrochloride salt at a minimum purity of 95% (HPLC), accompanied by batch‑specific certificates of analysis that include 1H NMR, LC‑MS, and in some cases elemental analysis. This level of characterization exceeds that commonly offered for simpler 5‑bromo‑2‑alkoxypyrimidines, which are often sold as technical‑grade intermediates without detailed spectroscopic data .

Quality Control Reproducibility Procurement Specification

Application Scenarios for 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride: Where the Differentiation Matters


Streamlined Synthesis of Pyrrolidine‑Ether‑Containing Kinase Inhibitors

When designing ATP‑competitive kinase inhibitors, the pyrrolidin‑3‑yloxy motif can serve as a hinge‑binding element or as a solvent‑exposed group to modulate physicochemical properties. Utilizing the pre‑formed 5‑bromo‑2‑(pyrrolidin‑3‑yloxy)pyrimidine hydrochloride directly in a Suzuki‑Miyaura coupling allows medicinal chemists to rapidly explore 5‑aryl substitution patterns without the need for post‑coupling functionalization of the 2‑position. This is supported by the compound's validated use as a building block in 5‑bromo‑pyrimidine‑derived tyrosine kinase inhibitor programs [1].

Late‑Stage Diversification of Advanced Intermediates Bearing a 2‑Amino‑5‑bromopyrimidine Core

In scenarios where a 2‑amino‑5‑bromopyrimidine core has already been elaborated into a complex scaffold, the target compound can serve as a surrogate for a 2‑amino group that has been converted to a more metabolically stable or pharmacologically distinct pyrrolidine ether. This approach avoids linear synthesis and enables parallel SAR exploration at a late stage. The hydrochloride salt form is particularly advantageous for this application, as it simplifies purification and handling during parallel synthesis workflows [1].

Building Block for Fragment‑Based Drug Discovery (FBDD) Libraries Targeting GPCRs and Ion Channels

The combination of a 5‑bromopyrimidine (a privileged fragment for kinase and GPCR targets) and a conformationally restricted pyrrolidine ether makes the compound an attractive addition to fragment libraries. The pyrrolidine nitrogen can be easily alkylated or acylated to generate analogs, while the bromine provides a vector for fragment growing via cross‑coupling. Quantitative data from related 5‑(pyrrolidin‑3‑yloxy)pyrimidines demonstrate nanomolar affinity for nicotinic acetylcholine receptors, validating the fragment's potential for ion channel modulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.